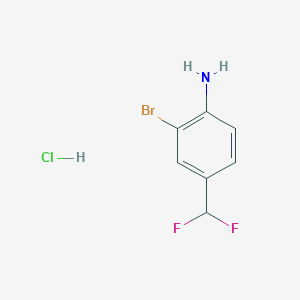

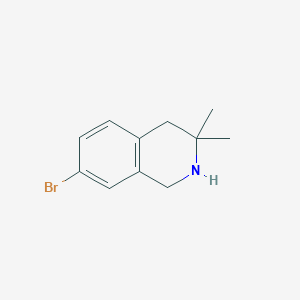

7-溴-3,3-二甲基-1,2,3,4-四氢异喹啉

货号 B2938814

CAS 编号:

1338097-15-6

分子量: 240.144

InChI 键: QVQBKQDGJKUEDP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

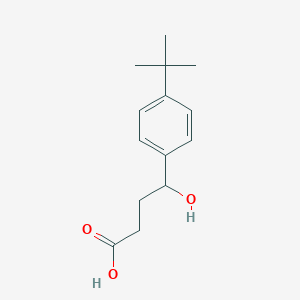

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1338097-15-6 . It has a molecular weight of 240.14 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis

The molecular formula of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is C11H14BrN . The InChI code is 1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This minireview offers a short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a solid compound . It has a molecular weight of 212.09 . It is insoluble in water .科学研究应用

-

- Application : THIQs are considered ‘privileged scaffolds’ in medicinal chemistry, used to identify, design, and synthesize novel biologically active derivatives for drug development . They have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods : The development of novel THIQ analogs involves constructing the core scaffold using synthetic strategies .

- Results : THIQ-based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

-

C(1)-Functionalization of THIQs

- Application : The C(1)-functionalization of THIQs has gained considerable research interest in recent years. C(1)-substituted derivatives of THIQs can act as precursors for various alkaloids displaying multifarious biological activities .

- Methods : The synthesis of C(1)-substituted derivatives of THIQs involves multicomponent reactions .

- Results : The C(1)-functionalization of THIQs has led to the synthesis of various alkaloids with diverse biological activities .

-

- Application : The C(1)-substituted derivatives of THIQs can act as precursors for various alkaloids displaying multifarious biological activities .

- Methods : The synthesis of C(1)-substituted derivatives of THIQs involves multicomponent reactions .

- Results : The C(1)-functionalization of THIQs has led to the synthesis of various alkaloids with diverse biological activities .

安全和危害

属性

IUPAC Name |

7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQBKQDGJKUEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CN1)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

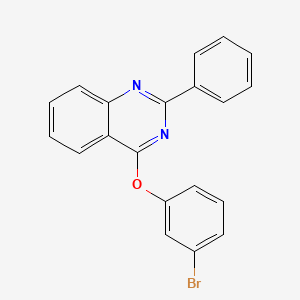

4-(3-Bromophenoxy)-2-phenylquinazoline

866155-23-9

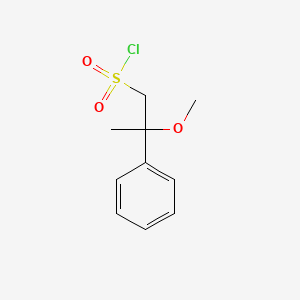

2-Methoxy-2-phenylpropane-1-sulfonyl chloride

1784362-72-6

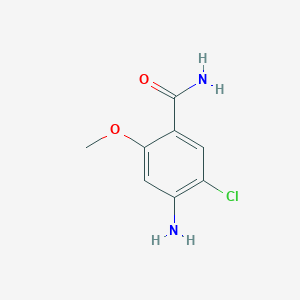

4-Amino-5-chloro-2-methoxybenzamide

24190-74-7

![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)